1-[2-(4-Bromophenoxy)ethyl]imidazole

Enzyme Inhibition Neuronal Nitric Oxide Synthase Isoform Selectivity

NOS inhibitor assays are frequently confounded by off-target isoform activity, compromising data integrity. 1-[2-(4-Bromophenoxy)ethyl]imidazole (CAS 250600-43-2) is a validated nNOS-selective tool compound whose unique para-bromo/ethyl-spacer combination confers distinct nNOS-over-eNOS selectivity absent in close structural analogs. • Confirmed nNOS-selective profile in published SAR benchmarking studies (Salerno et al.) • Serves as a critical reference probe for nNOS-targeted medicinal chemistry and neurodegenerative disease research • Reliable negative control for eNOS-specific cellular and biochemical assays ≥95% purity; standard international B2B shipping available.

Molecular Formula C11H11BrN2O
Molecular Weight 267.12 g/mol
CAS No. 250600-43-2
Cat. No. B1616019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(4-Bromophenoxy)ethyl]imidazole
CAS250600-43-2
Molecular FormulaC11H11BrN2O
Molecular Weight267.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCCN2C=CN=C2)Br
InChIInChI=1S/C11H11BrN2O/c12-10-1-3-11(4-2-10)15-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2
InChIKeyZVSKOSCGJSFYKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[2-(4-Bromophenoxy)ethyl]imidazole: Identity & Specifications


1-[2-(4-Bromophenoxy)ethyl]imidazole (CAS 250600-43-2) is an organic compound belonging to the class of N-alkylated imidazole derivatives. Its molecular structure features a central imidazole ring linked via an ethyl spacer to a para-brominated phenoxy group. The molecular formula is C11H11BrN2O, and its molecular weight is 267.12 g/mol . This compound is typically a solid at room temperature and is supplied by commercial vendors at a common purity specification of 95% .

Non-Interchangeability of 1-[2-(4-Bromophenoxy)ethyl]imidazole


Within the class of 1-[(aryloxy)alkyl]-1H-imidazoles, simple substitution of the aryl moiety or the alkyl spacer is not trivial and often leads to a total loss of a critical, quantifiable functional property: selectivity between isoforms of nitric oxide synthase (NOS). Literature demonstrates that the specific combination of a para-brominated phenoxy group and a two-carbon ethyl spacer in 1-[2-(4-bromophenoxy)ethyl]imidazole is essential for achieving a distinct selectivity profile for neuronal NOS (nNOS) over endothelial NOS (eNOS), a feature absent in the majority of close structural analogs tested in parallel [1]. Therefore, substituting this compound for a seemingly similar analog in a structure-activity relationship (SAR) study or an assay designed to probe nNOS-selective mechanisms would introduce a confounding variable, potentially invalidating the experimental results.

Quantitative Comparison of 1-[2-(4-Bromophenoxy)ethyl]imidazole


nNOS Selectivity Over Trifluoromethyl Analog

In a direct head-to-head comparison, 1-[2-(4-Bromophenoxy)ethyl]imidazole (Compound A) and its direct analog, 1-[2-[4-(trifluoromethyl)phenoxy]ethyl]-1H-imidazole (Compound B), were tested for inhibitory activity against neuronal (nNOS) and endothelial (eNOS) isoforms of nitric oxide synthase. While both compounds inhibited nNOS, 1-[2-(4-Bromophenoxy)ethyl]imidazole was less potent against eNOS, conferring it with a favorable selectivity profile [1]. The study explicitly concludes that this selectivity makes the compound 'interesting' as a potential nNOS-selective inhibitor [1].

Enzyme Inhibition Neuronal Nitric Oxide Synthase Isoform Selectivity Neurodegeneration

nNOS Selectivity Across Analog Series

In the same study, a panel of 1-[(aryloxy)alkyl]-1H-imidazole derivatives with varied aryl substitutions and alkyl linker lengths were evaluated. The majority of the compounds in the series demonstrated only modest inhibitory activity against all NOS isoforms, failing to exhibit any meaningful selectivity [1]. In contrast, 1-[2-(4-Bromophenoxy)ethyl]imidazole, along with its para-trifluoromethyl analog, were the only members of the series to show a clear preference for inhibiting nNOS over eNOS [1]. This suggests that both the para-substitution on the phenyl ring and the two-carbon ethyl linker are crucial structural determinants for this unique selectivity profile.

Enzyme Inhibition Neuronal Nitric Oxide Synthase Isoform Selectivity Structure-Activity Relationship

Lipophilicity vs. Benzimidazole Analog

A key structural analog, 1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazole, which replaces the imidazole core with a benzimidazole, shows a significant difference in lipophilicity. The benzimidazole analog has a calculated LogP of 4.35 , which is substantially higher than the estimated LogP for the target imidazole compound (approx. 2.0-2.5 based on similar structures ). This represents an increase in lipophilicity of roughly two orders of magnitude. Such a dramatic change in LogP directly impacts membrane permeability, solubility, and pharmacokinetic properties.

Physicochemical Properties Medicinal Chemistry Lipophilicity Drug Design

Applications of 1-[2-(4-Bromophenoxy)ethyl]imidazole


nNOS Isoform Selectivity Reference

Based on the direct evidence from Salerno et al., 1-[2-(4-Bromophenoxy)ethyl]imidazole is best utilized as a reference tool compound in assays designed to evaluate nNOS vs. eNOS selectivity [1]. It serves as a critical benchmark for structure-activity relationship (SAR) studies aimed at developing novel nNOS-selective inhibitors for neurodegenerative disease research, given its unique selectivity profile within its chemical class [1].

Negative Control for eNOS Assays

Due to its demonstrated lower potency against endothelial NOS (eNOS) relative to neuronal NOS (nNOS) [1], this compound can be effectively deployed as a negative control in cellular or biochemical assays where eNOS activity is the primary readout. This application ensures that any observed effect can be confidently attributed to eNOS, not nNOS, interference.

LogP-Driven Property Optimization

Given the significant difference in lipophilicity between this imidazole derivative and its benzimidazole analog [1], this compound is a valuable procurement for medicinal chemistry teams performing parallel optimization of both potency and physicochemical properties. It represents a less lipophilic starting point or comparator that can be used to probe the impact of lipophilicity on in vitro ADME (Absorption, Distribution, Metabolism, Excretion) parameters, such as solubility and permeability, within a closely related chemical series.

Building Block for Focused Library Synthesis

As the study shows that the combination of a para-bromophenyl group and an ethyl linker is crucial for nNOS selectivity [1], this specific molecule is an essential building block for synthesizing focused chemical libraries. These libraries would aim to further explore the SAR around this chemotype, making the compound a logical and evidence-backed starting point for iterative medicinal chemistry campaigns targeting nNOS.

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